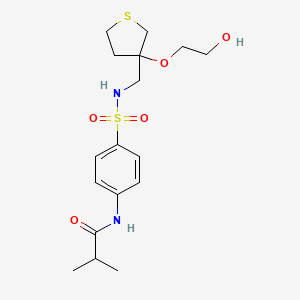

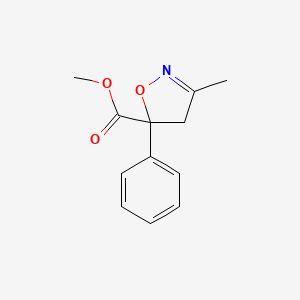

N-(4-(N-((3-(2-hydroxyethoxy)tetrahydrothiophen-3-yl)methyl)sulfamoyl)phenyl)isobutyramide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-(N-((3-(2-hydroxyethoxy)tetrahydrothiophen-3-yl)methyl)sulfamoyl)phenyl)isobutyramide is a useful research compound. Its molecular formula is C17H26N2O5S2 and its molecular weight is 402.52. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Versatile Approach to Affinitychromic Polythiophenes

Research has demonstrated the preparation of postfunctionalizable and chromic polythiophenes, highlighting a method for creating a library of new polythiophene derivatives through reactions with amine-bearing molecules. This development suggests potential applications in high-throughput screening and drug discovery by utilizing the affinitychromic properties of these polymers for detecting interactions between ligands and targets. The colorimetric changes these polymers undergo could serve as a basis for creating inexpensive and versatile tools for various research applications (Bernier et al., 2002).

Methylglyoxal and Its Biological Implications

Another study focuses on methylglyoxal (MG), a highly reactive compound formed in organisms through enzymatic and nonenzymatic reactions. The study's findings on the formation of advanced glycation end-products and their implications in diabetes and neurodegenerative diseases suggest a research avenue for investigating the pathological roles of MG and its potential as a target for therapeutic intervention. The study also discusses methods for quantifying MG in biological samples, which can be pivotal for research into its effects on health and disease (Nemet et al., 2006).

Isoxazolidine Synthesis in Organic Synthesis and Drug Discovery

The stereoselective synthesis of isoxazolidines through a copper-catalyzed aminooxygenation process has been detailed, indicating the significance of these compounds in organic synthesis, drug discovery, and chemical biology. This method provides a pathway to synthesizing substituted isoxazolidines with excellent yields and diastereoselectivities, showcasing the potential for creating aminodiol and γ-lactone derivatives for various scientific applications (Karyakarte et al., 2012).

AMPA Receptor Potentiators in Cognitive Deficit Mitigation

Research into α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid receptor potentiators has identified a new class of compounds that could attenuate cognitive deficits in conditions like schizophrenia. The development of these tetrahydrofuran ether-based potentiators, optimized for potency, selectivity, and metabolic stability, highlights an application in neuroscience research aimed at improving cognitive functions (Shaffer et al., 2015).

Properties

IUPAC Name |

N-[4-[[3-(2-hydroxyethoxy)thiolan-3-yl]methylsulfamoyl]phenyl]-2-methylpropanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H26N2O5S2/c1-13(2)16(21)19-14-3-5-15(6-4-14)26(22,23)18-11-17(24-9-8-20)7-10-25-12-17/h3-6,13,18,20H,7-12H2,1-2H3,(H,19,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBGVWQWRKDSRQW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)NC1=CC=C(C=C1)S(=O)(=O)NCC2(CCSC2)OCCO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H26N2O5S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N'-(3-hydroxybenzylidene)-1H-pyrazole-5-carbohydrazide](/img/structure/B2366440.png)

![2-((6-(4-chlorobenzyl)-2-ethyl-7-oxo-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-(4-methoxyphenyl)acetamide](/img/structure/B2366441.png)

![2-(4-chlorophenoxy)-1-(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-methylpropan-1-one](/img/structure/B2366442.png)

![N-[2-Hydroxy-2-(5-thiophen-2-ylfuran-2-yl)ethyl]-6-(trifluoromethyl)pyridine-3-carboxamide](/img/structure/B2366446.png)

![5-Benzyl 2-tert-butyl 8-oxo-2,5-diazaspiro[3.5]nonane-2,5-dicarboxylate](/img/structure/B2366448.png)

![3-Oxa-4lambda6-thia-5-azatricyclo[5.1.1.01,5]nonane 4,4-dioxide](/img/structure/B2366451.png)

![1-(2-Phenyl-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-5-yl)prop-2-en-1-one](/img/structure/B2366452.png)

![N-(3-chloro-4-methoxyphenyl)-2-((2-(3,4-dihydroisoquinolin-2(1H)-yl)thiazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2366457.png)

![Ethyl 5-cinnamamido-3-(4-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2366458.png)

![5,6-dichloro-1-[(4-chlorophenyl)methyl]-2-(2-chloropyridin-3-yl)-1H-1,3-benzodiazole](/img/structure/B2366461.png)